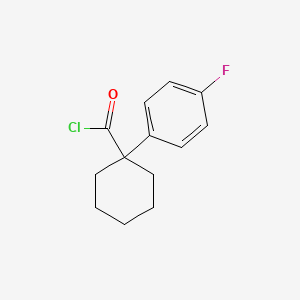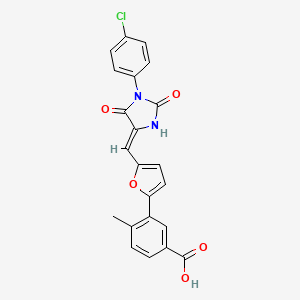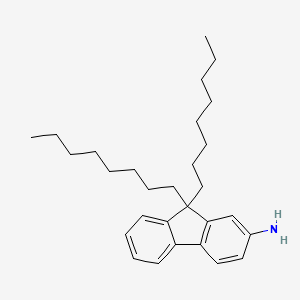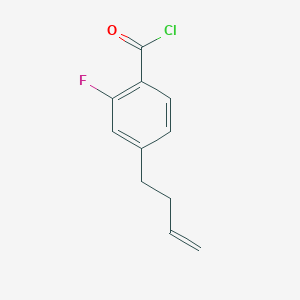
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzoyl chloride group substituted with a 3-buten-1-yl group and a fluorine atom at the 2-position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(3-Buten-1-yl)-2-fluorobenzoic acid.
Conversion to Acid Chloride: The benzoic acid derivative is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The 3-buten-1-yl group can participate in addition reactions, such as hydroboration-oxidation and epoxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Reagents such as borane (BH₃) for hydroboration and m-chloroperbenzoic acid (m-CPBA) for epoxidation are employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Alcohols and Epoxides: Resulting from addition reactions involving the 3-buten-1-yl group.
Aplicaciones Científicas De Investigación
4-(3-Buten-1-yl)-2-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride primarily involves its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets or be used in further chemical transformations. The 3-buten-1-yl group can also undergo addition reactions, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Buten-1-yl)benzoic acid: Similar structure but lacks the fluorine atom and benzoyl chloride group.
2-Fluorobenzoyl chloride: Lacks the 3-buten-1-yl group.
4-(3-Buten-1-yl)-2-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.
Propiedades
Número CAS |
225240-69-7 |
|---|---|
Fórmula molecular |
C11H10ClFO |
Peso molecular |
212.65 g/mol |
Nombre IUPAC |
4-but-3-enyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C11H10ClFO/c1-2-3-4-8-5-6-9(11(12)14)10(13)7-8/h2,5-7H,1,3-4H2 |
Clave InChI |
JSZUXXPWZBMRKV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC(=C(C=C1)C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


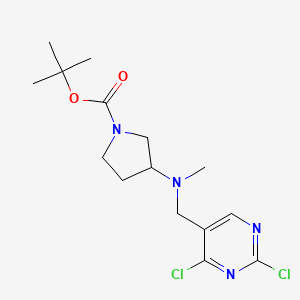
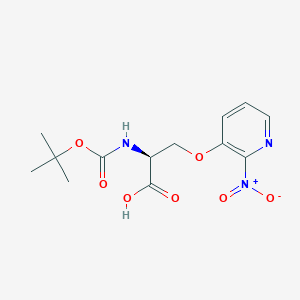

![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)
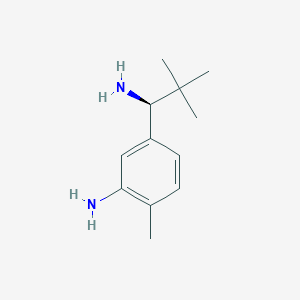
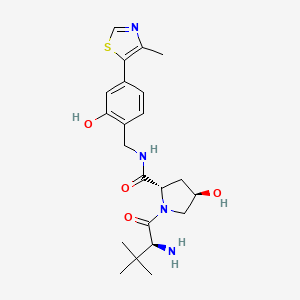
![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B12840061.png)


